molecular formula C17H20N2O B7491995 N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide

N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No. B7491995
M. Wt: 268.35 g/mol
InChI Key: QUOZBOAFCKLVRO-UHFFFAOYSA-N
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Description

N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide, also known as MPDC or NAP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. MPDC is a synthetic compound that belongs to the family of pyrrolidine carboxamides.

Mechanism of Action

The exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide enhances the activity of the α7 nAChR, leading to improved cognitive function.
Biochemical and Physiological Effects
N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It enhances the activity of the α7 nAChR, leading to improved cognitive function. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide also increases the release of acetylcholine and dopamine, two neurotransmitters that are involved in various physiological processes, including learning and memory, attention, and motivation.

Advantages and Limitations for Lab Experiments

N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it suitable for studying the effects of drugs on the central nervous system. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide is also stable and can be easily synthesized in large quantities. However, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has limitations in terms of its specificity for the α7 nAChR. It can also have off-target effects on other receptors, leading to potential side effects.

Future Directions

There are several future directions for the research on N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide. One potential direction is to develop more specific and potent α7 nAChR modulators that can improve cognitive function without causing side effects. Another direction is to study the effects of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide on other diseases, such as depression and anxiety. Additionally, the use of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide as a potential therapeutic agent in combination with other drugs should be explored.
Conclusion
In conclusion, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide enhances the activity of the α7 nAChR, leading to improved cognitive function. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments, but also has limitations in terms of its specificity for the α7 nAChR. There are several future directions for the research on N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide, including the development of more specific and potent α7 nAChR modulators and the exploration of its potential therapeutic applications in combination with other drugs.

Synthesis Methods

The synthesis of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of naphthalene-2-carboxaldehyde with N-methylpyrrolidine-2-carboxamide in the presence of a reducing agent. The reaction results in the formation of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide as a white solid. The purity of N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to enhance memory and learning in animal models of Alzheimer's disease. In Parkinson's disease, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to protect dopaminergic neurons from degeneration. In schizophrenia, N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function.

properties

IUPAC Name

N-methyl-N-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-19(17(20)16-7-4-10-18-16)12-13-8-9-14-5-2-3-6-15(14)11-13/h2-3,5-6,8-9,11,16,18H,4,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZBOAFCKLVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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